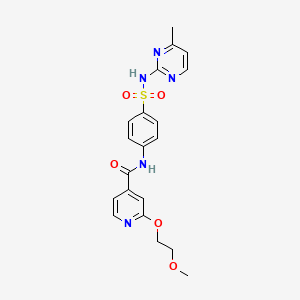
(1-Cyclohexylazetidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexylazetidin-2-yl)methanamine, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I. It is a synthetic compound that was first synthesized in 2012 and has since gained attention for its potential use in cancer treatment.
Mechanism of Action
(1-Cyclohexylazetidin-2-yl)methanamine selectively targets RNA polymerase I by binding to a specific pocket in the enzyme. This binding leads to the stabilization of an inactive conformation of the enzyme, preventing the synthesis of rRNA. This inhibition of ribosome biogenesis leads to the activation of DNA damage response pathways, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage response pathways, leading to the activation of p53 and the induction of apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
One advantage of (1-Cyclohexylazetidin-2-yl)methanamine is its selectivity for RNA polymerase I, which makes it a promising candidate for cancer treatment. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical trials. In addition, the synthesis of this compound is complex and requires specialized equipment and chemicals, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on (1-Cyclohexylazetidin-2-yl)methanamine. One area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Another area of research is the development of more potent and selective inhibitors of RNA polymerase I. In addition, the combination of this compound with other chemotherapeutic agents is an area of active research. Finally, the potential use of this compound in combination with immunotherapy is an area of emerging interest.
Synthesis Methods
The synthesis of (1-Cyclohexylazetidin-2-yl)methanamine involves a series of steps that require specialized equipment and chemicals. The starting material for the synthesis is cyclohexylamine, which is reacted with ethyl chloroformate to form N-ethylcyclohexylcarbamate. This intermediate is then treated with sodium azide to form the azide derivative, which is reduced with palladium on carbon to form this compound. The final product is purified using column chromatography and characterized using spectroscopic techniques.
Scientific Research Applications
(1-Cyclohexylazetidin-2-yl)methanamine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to the inhibition of ribosome biogenesis and the induction of DNA damage response pathways, ultimately resulting in apoptosis of cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast, ovarian, and hematological malignancies.
properties
IUPAC Name |
(1-cyclohexylazetidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-8-10-6-7-12(10)9-4-2-1-3-5-9/h9-10H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKIBQJUVGCHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone](/img/structure/B2642507.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642512.png)
![2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2642516.png)


![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)



![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2642527.png)
![3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2642528.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2642530.png)